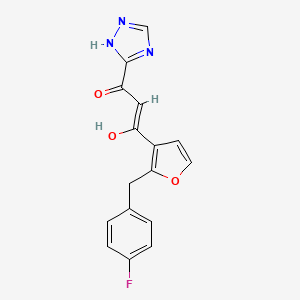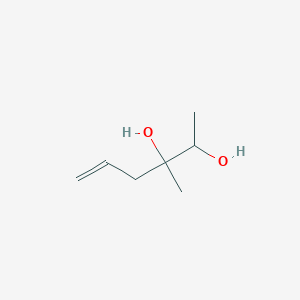
5-Hexene-2,3-diol, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexene-2,3-diol, 3-methyl- is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-2,3-diol, 3-methyl- typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of 3-methyl-1,4-pentadiene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexene-2,3-diol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
5-Hexene-2,3-diol, 3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 5-Hexene-2,3-diol, 3-methyl- exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexene-2,5-diol: Another diol with a similar structure but different positioning of hydroxyl groups.
2,5-Dimethyl-2,5-hexanediol: A diol with methyl groups at different positions.
3-Methyl-3-buten-1-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
5-Hexene-2,3-diol, 3-methyl- is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
505904-74-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-methylhex-5-ene-2,3-diol |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3 |
Clé InChI |
SMWGFKITEMKAGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


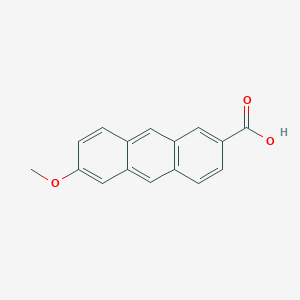
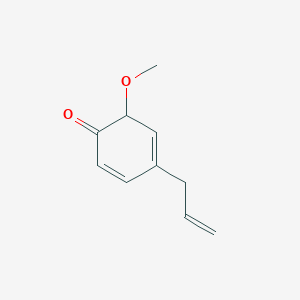
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
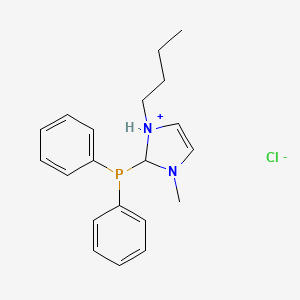
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
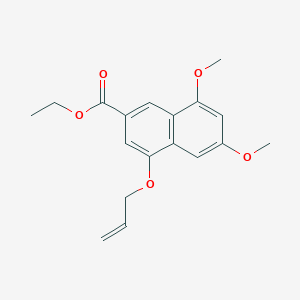
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)
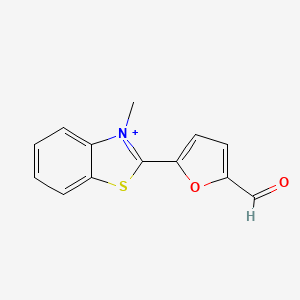
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
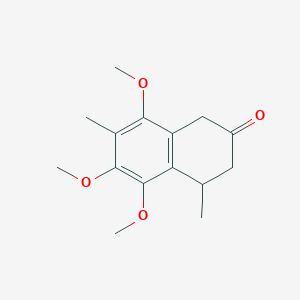

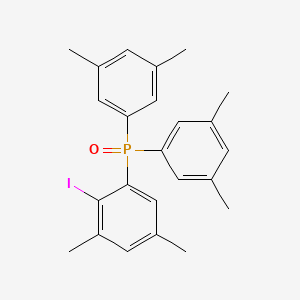
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
